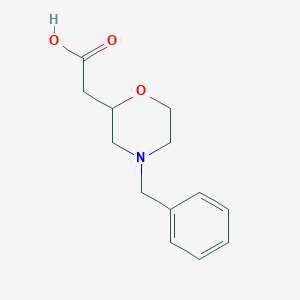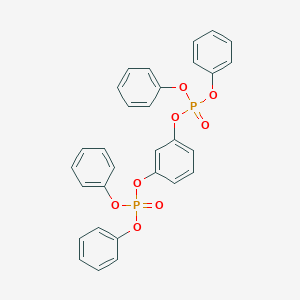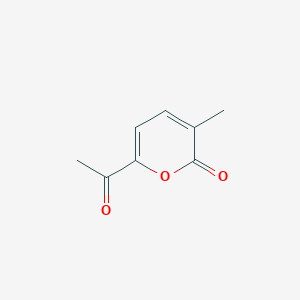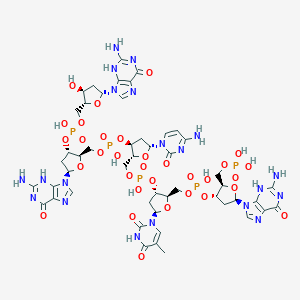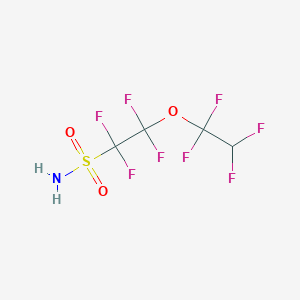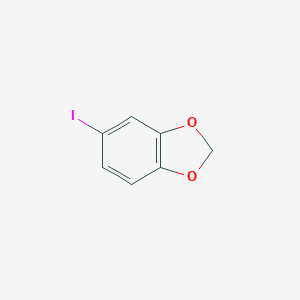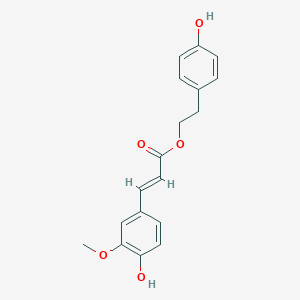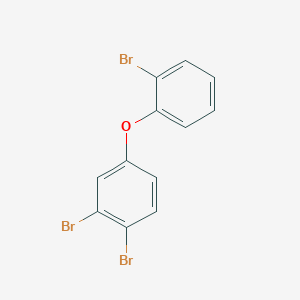
Oxiranecarboxaldehyde, 3-(1-hydroxyhexyl)-, (2-alpha,3-alpha(R*))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranecarboxaldehyde, 3-(1-hydroxyhexyl)-, (2-alpha,3-alpha(R*))-, commonly known as epoxy ketone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Epoxy ketone belongs to the class of organic compounds known as ketones and is widely used in the field of chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of epoxy ketone involves the covalent modification of the active site of target enzymes. This modification leads to the inhibition of enzyme activity and subsequent disruption of cellular processes that are dependent on the target enzyme.
Biochemische Und Physiologische Effekte
Epoxy ketone has been shown to have significant biochemical and physiological effects in various experimental systems. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Epoxy ketone has also been shown to have anti-inflammatory effects, as it can inhibit the activity of certain enzymes that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
Epoxy ketone has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized using simple chemical reactions. However, epoxy ketone can be toxic to cells at high concentrations, and its use in vivo may be limited due to potential toxicity concerns.
Zukünftige Richtungen
There are several potential future directions for research on epoxy ketone. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of epoxy ketone. Another area of interest is the investigation of the potential use of epoxy ketone in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to investigate the potential toxicity of epoxy ketone in vivo and to determine its potential for clinical use.
Conclusion
Epoxy ketone is a unique chemical compound with significant potential for use in scientific research. Its ability to inhibit the activity of certain enzymes makes it a valuable tool for the identification and characterization of proteasome inhibitors and the development of cancer therapies. Further research is needed to fully understand the potential applications of epoxy ketone and to determine its potential for clinical use.
Synthesemethoden
Epoxy ketone can be synthesized through several methods, including the reaction of 3-bromohex-1-ene with ethyl oxalate in the presence of a palladium catalyst. Another method involves the reaction of 3-chlorohex-1-ene with ethyl oxalate in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
Epoxy ketone has been extensively studied for its potential applications in scientific research. It has been used as a tool for the identification and characterization of proteasome inhibitors, which are essential for the regulation of protein degradation in cells. Epoxy ketone has also been used as a tool for the development of cancer therapies, as it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Eigenschaften
CAS-Nummer |
152375-23-0 |
|---|---|
Produktname |
Oxiranecarboxaldehyde, 3-(1-hydroxyhexyl)-, (2-alpha,3-alpha(R*))- |
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(2R,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3/t7-,8+,9-/m1/s1 |
InChI-Schlüssel |
RWEZZEBPLLEJBN-HRDYMLBCSA-N |
Isomerische SMILES |
CCCCC[C@H]([C@@H]1[C@@H](O1)C=O)O |
SMILES |
CCCCCC(C1C(O1)C=O)O |
Kanonische SMILES |
CCCCCC(C1C(O1)C=O)O |
Andere CAS-Nummern |
152375-23-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



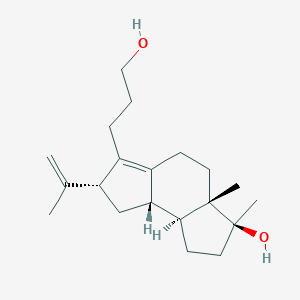
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
